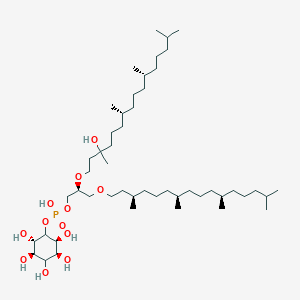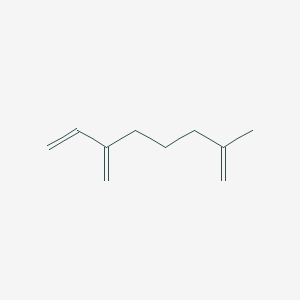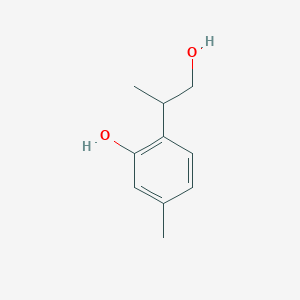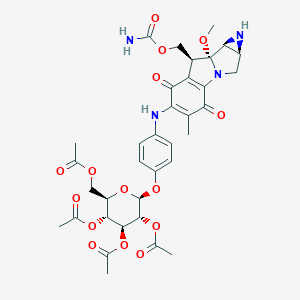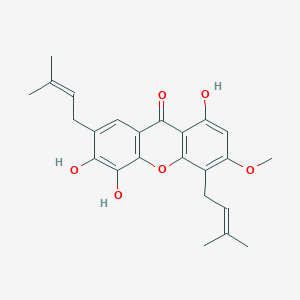
Parvifolixanthone B
Descripción general
Descripción
Parvifolixanthone B is a xanthone isolated from the twigs of Garcinia parvifolia . It is a type of compound known as Xanthones . The molecular formula of Parvifolixanthone B is C24H26O6 .
Molecular Structure Analysis
The molecular structure of Parvifolixanthone B is characterized by a molecular formula of C24H26O6 . More detailed structural analysis would require advanced techniques such as 2D NMR and HR-MS .Physical And Chemical Properties Analysis
Parvifolixanthone B is a powder . It has a molecular weight of 410.46 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Pharmacological Potential
Parvifolixanthone B, isolated from the twigs of Garcinia parvifolia, along with other related compounds, has shown potential in pharmacological studies. The antibacterial and antioxidation activities of these compounds, including parvifolixanthone B, have been evaluated, highlighting their potential therapeutic applications (Rukachaisirikul et al., 2006).
Biological Activity
Another study focused on the bark of Garcinia cochinchinensis, which yielded various compounds including parvifolixanthone B. These compounds were tested for their cytotoxicity towards human cancer cell lines, demonstrating their potential use in cancer research and treatment (Trinh et al., 2013).
Chemical Diversity and Structure
A comprehensive study on Garcinia parvifolia led to the isolation of numerous xanthones, including parvixanthones A-I and parvifolixanthone B. These studies focus on the unique chemical structures and diversity of these compounds, contributing to the broader understanding of xanthone derivatives (Xu et al., 2001).
Antioxidant and Antimicrobial Properties
Further research on compounds isolated from Garcinia mangostana, which includes parvifolixanthone B, emphasizes their promising antioxidant and antimicrobial properties. This research supports the potential application of these compounds in treatments against oxidative stress and microbial infections (Mohamed et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPZJKZEAONEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Parvifolixanthone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




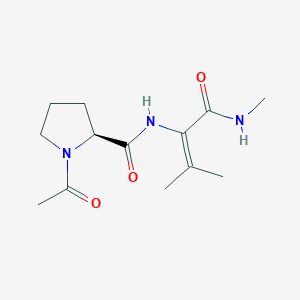
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

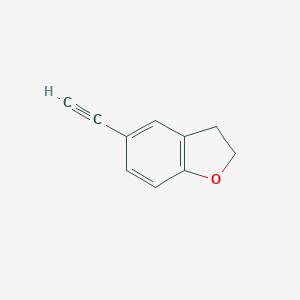

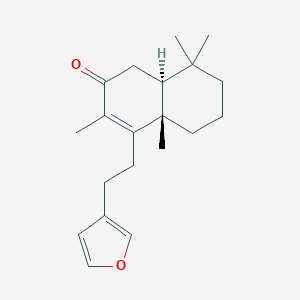
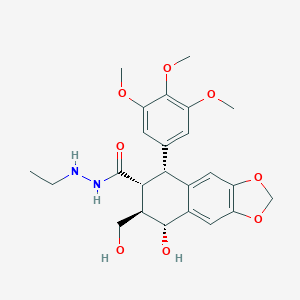
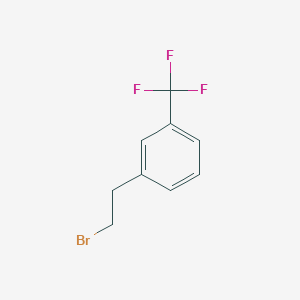
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
